

In-Depth Technical Guide: 10-DEBC Hydrochloride (CAS: 925681-41-0)

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Compound of Interest

Compound Name: 10-DEBC hydrochloride

Cat. No.: B1664487

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For Researchers, Scientists, and Drug Development Professionals

Introduction

10-DEBC hydrochloride, with the CAS number 925681-41-0, is a potent and selective cell-permeable inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). [1][2] As a critical node in the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, Akt is a key regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of the PI3K/Akt pathway is a frequent event in a wide range of human cancers, making Akt a compelling target for therapeutic intervention.[3][5] This technical guide provides a comprehensive overview of **10-DEBC hydrochloride**, including its chemical properties, mechanism of action, quantitative data, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

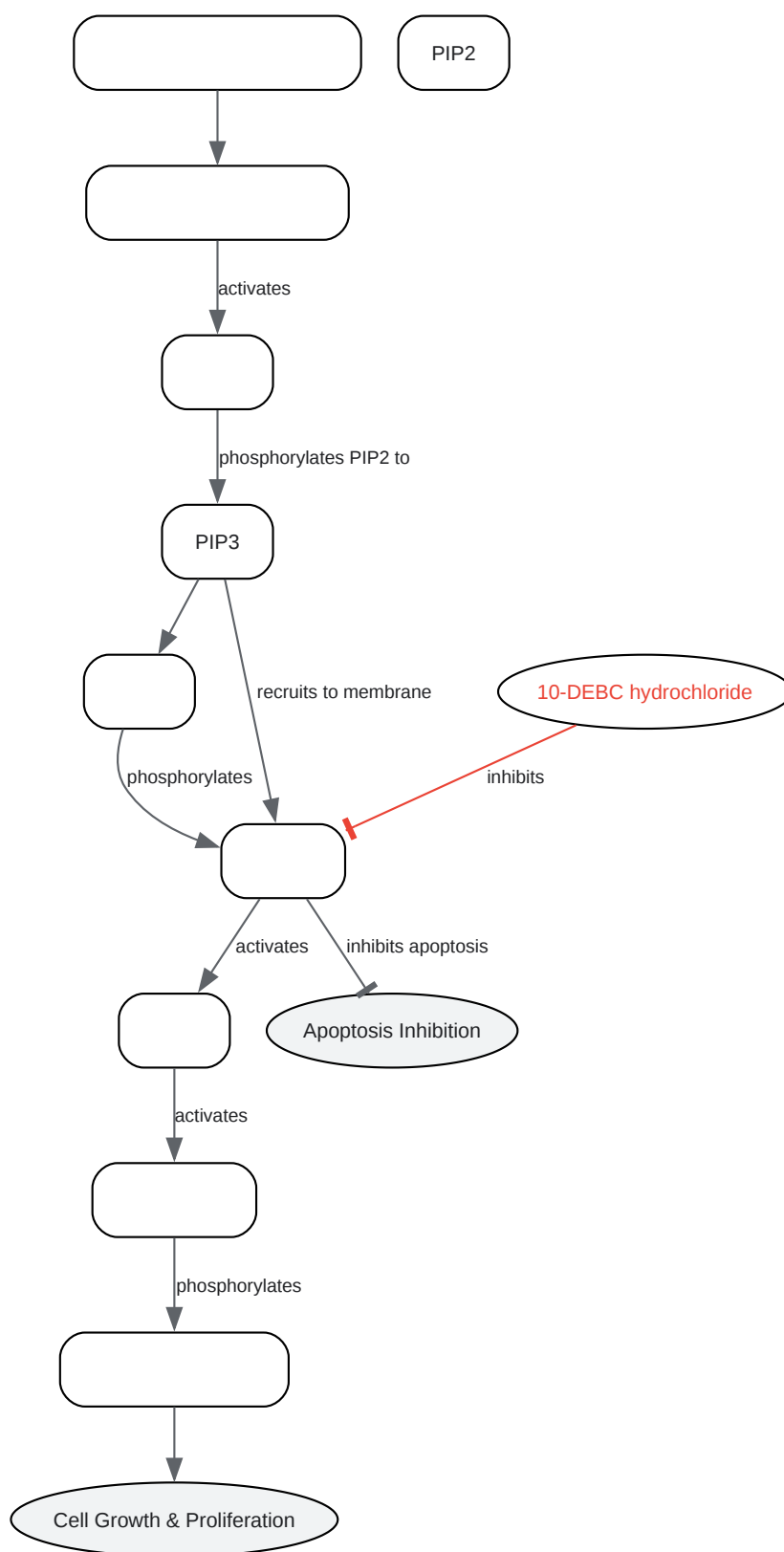
Property	Value	Reference
Full Chemical Name	10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride	[1][2]
Synonyms	Akt Inhibitor X, 10-DEBC	[1]
CAS Number	925681-41-0	[1]
Molecular Formula	C ₂₀ H ₂₅ ClN ₂ O · HCl	
Molecular Weight	381.34 g/mol	
Appearance	Crystalline solid	
Purity	≥98% (HPLC)	[1]
Solubility	Soluble in water (up to 100 mM) and DMSO (up to 100 mM). Also soluble in DMF (5 mg/ml), Ethanol (16 mg/ml), and PBS (pH 7.2, 5 mg/ml).	
Storage	Desiccate at +4°C for short-term storage. For long-term storage, -20°C is recommended.	[1]

Mechanism of Action

10-DEBC hydrochloride is a selective inhibitor of Akt/PKB.[1] It exerts its inhibitory effects by suppressing the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and subsequent activation of Akt. Complete inhibition of Akt phosphorylation has been observed at a concentration of 2.5 μM.[1][2] By inhibiting Akt, **10-DEBC hydrochloride** effectively blocks the downstream signaling cascade, including the activation of mTOR, p70 S6 kinase, and the S6 ribosomal protein.[1][2] Notably, **10-DEBC hydrochloride** demonstrates selectivity for Akt, showing no significant activity against other kinases such as PDK1, SGK1, or PI 3-kinase.[1][2] The inhibition of the Akt signaling pathway ultimately leads to the induction of apoptosis and

inhibition of cell growth in various cancer cell lines, particularly in rhabdomyosarcoma cells.[1]
[2]

Signaling Pathway Diagram



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Caption: The PI3K/Akt signaling pathway and the inhibitory action of **10-DEBC hydrochloride**.

Quantitative Data

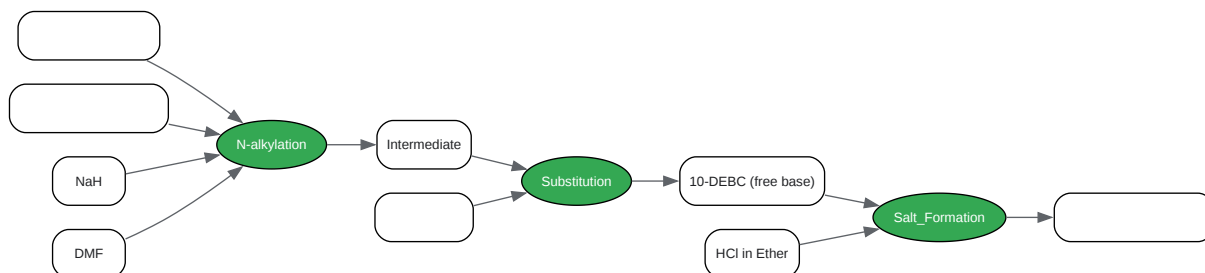
Parameter	Cell Line(s)	Value	Reference
IC ₅₀ for Cell Growth Inhibition	Rhabdomyosarcoma cells (Rh1, Rh18, Rh30)	~ 2-6 µM	[1][2]
IC ₅₀ for Akt Phosphorylation Inhibition	-	1-2 µM (IGF-1 stimulated)	
Concentration for Complete Akt Phosphorylation Inhibition	-	2.5 µM (IGF-1 stimulated)	[1][2]
IC ₅₀ against Pim-1 Kinase	-	1.28 µM	

Experimental Protocols

Synthesis of 10-DEBC Hydrochloride

The synthesis of **10-DEBC hydrochloride** involves the N-alkylation of 2-chlorophenoxazine. A detailed, reproducible protocol is outlined below, adapted from general methods for the synthesis of N10-substituted phenoxazines.

Experimental Workflow



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Caption: Synthetic workflow for **10-DEBC hydrochloride**.

Materials:

- 2-chlorophenoxazine
- 1-bromo-4-chlorobutane
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-dimethylformamide (DMF)
- Diethylamine
- Hydrochloric acid solution in diethyl ether
- Ethyl acetate
- Hexane
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous sodium sulfate

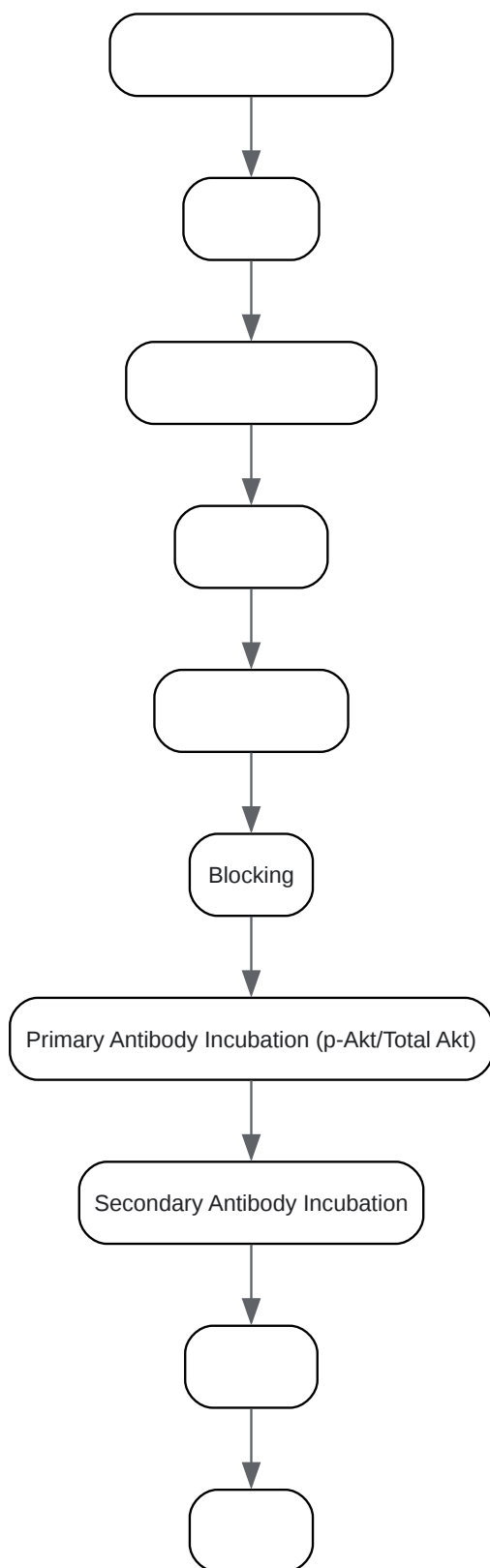
Procedure:

- N-alkylation of 2-chlorophenoxazine: To a solution of 2-chlorophenoxazine in anhydrous DMF, add sodium hydride portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen). Stir the mixture at room temperature for 30 minutes. Add 1-bromo-4-chlorobutane dropwise and stir the reaction mixture at room temperature overnight.
- Work-up and extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification of the intermediate: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 10-(4-chlorobutyl)-2-chlorophenoxazine.
- Substitution with diethylamine: Dissolve the purified intermediate in an excess of diethylamine and heat the mixture in a sealed tube at 80°C for 24 hours.
- Isolation of the free base: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 10-DEBC free base.
- Formation of the hydrochloride salt: Dissolve the crude free base in a minimal amount of ethyl acetate and cool to 0°C. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring. Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **10-DEBC hydrochloride** as a solid.

Western Blot for Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) at Serine 473 in cell lysates following treatment with **10-DEBC hydrochloride**.

Experimental Workflow



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Caption: Workflow for Western blot analysis of Akt phosphorylation.

Materials:

- Cells of interest (e.g., rhabdomyosarcoma cell line)
- **10-DEBC hydrochloride** stock solution (in water or DMSO)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- Polyacrylamide gels
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
- Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
- HRP-conjugated anti-rabbit IgG secondary antibody
- Tris-buffered saline with Tween 20 (TBST)
- Enhanced chemiluminescence (ECL) detection reagents
- Chemiluminescence imaging system

Procedure:

- **Cell Culture and Treatment:** Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of **10-DEBC hydrochloride** (e.g., 0, 0.5, 1, 2.5, 5 μM) for a specified time (e.g., 1-24 hours). Include a vehicle control (water or DMSO).

- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- **Protein Quantification:** Determine the protein concentration of the supernatant using a BCA protein assay.
- **Sample Preparation and SDS-PAGE:** Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes. Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature.
- **Antibody Incubation:** Incubate the membrane with the primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
- **Washing:** Wash the membrane three times with TBST for 10 minutes each.
- **Secondary Antibody Incubation:** Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
- **Washing:** Repeat the washing step.
- **Detection:** Apply ECL detection reagents and capture the chemiluminescent signal.
- **Stripping and Re-probing:** To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control like β -actin or GAPDH.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

- Cells of interest

- **10-DEBC hydrochloride**
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **10-DEBC hydrochloride** for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- **Solubilization:** Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.^[1]
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Cells of interest

- **10-DEBC hydrochloride**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Cell Treatment: Treat cells with **10-DEBC hydrochloride** as described for the cell viability assay.
- Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
- Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL. Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μ L of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

In Vitro Akt Kinase Assay

This assay directly measures the kinase activity of Akt and its inhibition by **10-DEBC hydrochloride**. This protocol describes a non-radioactive method.

Materials:

- Recombinant active Akt1
- GSK-3 fusion protein (as substrate)
- **10-DEBC hydrochloride**
- Kinase buffer

- ATP solution
- Assay plates (e.g., 96-well)
- Reagents for detecting substrate phosphorylation (e.g., anti-phospho-GSK-3 α/β (Ser21/9) antibody and detection reagents for ELISA or Western blot)

Procedure:

- **Reaction Setup:** In a microplate well, combine the kinase buffer, recombinant active Akt1, and the GSK-3 substrate.
- **Inhibitor Addition:** Add varying concentrations of **10-DEBC hydrochloride** or a vehicle control to the wells. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
- **Initiate Reaction:** Start the kinase reaction by adding a defined concentration of ATP.
- **Incubation:** Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
- **Stop Reaction:** Terminate the reaction by adding EDTA or by heating.
- **Detection of Phosphorylation:** Detect the amount of phosphorylated GSK-3 substrate. This can be done by:
 - **Western Blot:** As described in section 5.2, using an antibody specific for the phosphorylated form of the substrate.
 - **ELISA:** Using a plate coated with an antibody to capture the substrate, followed by detection with a phospho-specific antibody conjugated to an enzyme (e.g., HRP).
- **Data Analysis:** Quantify the signal and calculate the percentage of inhibition of Akt kinase activity for each concentration of **10-DEBC hydrochloride** to determine the IC₅₀ value.

Conclusion

10-DEBC hydrochloride is a valuable research tool for investigating the role of the PI3K/Akt signaling pathway in various cellular processes and disease models. Its selectivity and cell

permeability make it a suitable compound for both in vitro and cell-based assays. The experimental protocols provided in this guide offer a framework for researchers to effectively characterize the biological activity of **10-DEBC hydrochloride** and explore its therapeutic potential. As with any chemical reagent, appropriate safety precautions should be taken during handling and disposal.

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